molecular formula C28H38N2O5 B1140584 DL-Cilobradine CAS No. 109859-50-9

DL-Cilobradine

Cat. No.: B1140584
CAS No.: 109859-50-9
M. Wt: 482.617
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereochemical centers. The complete IUPAC name for this compound is 3-[[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one. This nomenclature reflects the compound's complex structure, which incorporates a benzazepinone core framework substituted with dimethoxyphenyl and piperidine moieties.

Alternative systematic naming conventions have been employed in various chemical databases, with some sources referring to the compound as 2H-3-Benzazepin-2-one,3-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-. The compound is also commonly identified by its developmental code name, which appears in scientific literature as a reference to its historical development pathway. Chemical Abstract Service registry systems have assigned the unique identifier 109859-50-9 to this particular form of the molecule.

The systematic naming reflects several key structural features including the presence of methoxy substituents at specific positions on both the benzazepine ring system and the phenyl ring, the piperidine linkage, and the overall connectivity pattern that defines the three-dimensional molecular architecture.

Molecular Formula and Weight: C₂₈H₃₈N₂O₅ (482.6 g/mol)

The molecular formula of this compound is definitively established as C₂₈H₃₈N₂O₅, indicating a complex organic molecule containing twenty-eight carbon atoms, thirty-eight hydrogen atoms, two nitrogen atoms, and five oxygen atoms. The calculated molecular weight is 482.6 g/mol, though more precise computational methods yield a value of 482.611728191376 g/mol. This molecular weight calculation is based on standard atomic masses and represents the sum of all constituent atomic weights within the molecule.

The elemental composition analysis reveals a carbon content of approximately 69.7%, hydrogen content of 7.9%, nitrogen content of 5.8%, and oxygen content of 16.6%. These proportional values are consistent with the compound's classification as a nitrogen-containing heterocyclic organic molecule with significant aromatic character derived from both the benzazepine core and the substituted phenyl ring system.

The molecular formula provides insights into the degree of unsaturation, which can be calculated using the formula (2C + 2 + N - H)/2, yielding a value of 12. This indicates the presence of twelve degrees of unsaturation, which correspond to the various aromatic rings, carbonyl groups, and other unsaturated structural features present in the molecule.

Stereochemical Considerations and Ambiguities in Isomeric Forms

This compound exhibits significant stereochemical complexity, with the prefix "DL-" indicating that the compound exists as a racemic mixture containing both enantiomeric forms. The stereochemical ambiguities surrounding this compound have been noted in multiple chemical databases and research publications. These ambiguities stem from the presence of at least one chiral center within the piperidine ring system, specifically at the carbon atom bearing the methyl substituent that connects to the benzazepine moiety.

Chemical database analyses reveal discrepancies in stereochemical assignments, with some sources indicating undefined stereochemistry while others specify particular configurations. The compound contains one uncertain atomic stereochemical center, which contributes to the overall isomeric complexity. This stereochemical uncertainty has practical implications for both analytical characterization and potential biological activity profiles.

The existence of enantiomeric forms raises important considerations regarding the compound's pharmacological properties, as individual enantiomers may exhibit different binding affinities, selectivity profiles, and metabolic pathways. Research in related benzazepine derivatives has demonstrated that stereochemical configuration can significantly influence biological activity, making the resolution and characterization of individual enantiomers a critical aspect of comprehensive structural analysis.

Alternative database entries suggest the existence of related stereoisomeric forms with different Chemical Identification Numbers, indicating that multiple configurational isomers have been documented in chemical literature. This multiplicity of isomeric forms underscores the importance of precise stereochemical characterization in pharmaceutical research applications.

Canonical SMILES and Isomeric SMILES Representations

The Simplified Molecular-Input Line-Entry System representation provides a computational method for describing the molecular structure of this compound in a linear text format. The canonical SMILES string for this compound is recorded as COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC. This representation encodes the complete connectivity pattern of all atoms within the molecule, including the specific arrangement of methoxy groups, the piperidine ring connectivity, and the benzazepine core structure.

The canonical SMILES format provides a standardized method for computational analysis and database searching, allowing researchers to identify structural similarities and perform molecular modeling calculations. The string begins with the methoxy-substituted phenyl ring system, proceeds through the ethyl linkage to the piperidine ring, and concludes with the benzazepine moiety including its methoxy substituents and carbonyl functionality.

Isomeric SMILES representations account for stereochemical information and may differ from canonical forms by including specific stereochemical descriptors. However, given the stereochemical ambiguities noted in various databases, multiple isomeric SMILES representations may exist for different configurational forms of the molecule. The complexity of the SMILES string reflects the intricate three-dimensional architecture of the compound and its multiple ring systems.

InChI and InChIKey Standard Identifiers

The International Chemical Identifier system provides a comprehensive method for uniquely identifying chemical structures through standardized algorithms. The InChI string for this compound is documented as InChI=1S/C28H38N2O5/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3.

This InChI representation encodes the complete molecular structure including connectivity, tautomeric forms, and stereochemical information using standardized algorithms developed by the International Union of Pure and Applied Chemistry. The string provides a hierarchical description of the molecule, beginning with the molecular formula and proceeding through connectivity patterns, hydrogen positions, and stereochemical descriptors.

The corresponding InChIKey, which serves as a hashed version of the full InChI string, is recorded as OBUFMJDDZTXJPY-UHFFFAOYSA-N. This 27-character identifier provides a compact method for database searches and cross-referencing while maintaining the unique identification properties of the full InChI string. The InChIKey format consists of three blocks separated by hyphens, representing different levels of molecular information including connectivity, stereochemistry, and protonation state.

The standardized nature of InChI and InChIKey identifiers facilitates cross-database compatibility and ensures consistent identification across different chemical information systems. These identifiers have become essential tools for chemical informatics applications and pharmaceutical research databases.

X-ray Crystallography and 3D Conformational Analysis

Structural characterization of this compound through X-ray crystallographic methods provides detailed insights into the three-dimensional molecular architecture and intermolecular interactions. Recent advances in structural biology have yielded high-resolution crystallographic data for related compounds bound to their target proteins, offering valuable perspectives on the conformational preferences and binding orientations of this class of molecules.

Cryo-electron microscopy studies have provided structural information about cilobradine in complex with hyperpolarization-activated cyclic nucleotide-gated channel 3, revealing specific binding interactions and conformational details. These structural studies demonstrate that the compound adopts specific three-dimensional conformations when bound to its target proteins, with the benzazepine core and piperidine substituent occupying distinct spatial regions within the binding site.

Three-dimensional conformational analysis indicates that this compound exhibits conformational flexibility, particularly around the ethyl linkage connecting the piperidine and phenyl ring systems. Computational modeling studies suggest that the molecule can adopt multiple low-energy conformations, with rotational freedom around single bonds allowing for conformational adaptation during protein binding interactions.

The spatial arrangement of methoxy substituents plays a crucial role in defining the overall molecular shape and electronic distribution. These substituents occupy specific orientations that influence both the compound's physicochemical properties and its interactions with biological targets. The benzazepine ring system adopts a non-planar conformation, with the seven-membered ring exhibiting envelope or boat-like geometries depending on the specific crystalline environment.

Comparative Analysis with Structurally Related HCN Channel Blockers

This compound belongs to a class of benzazepine derivatives that share structural similarities with other hyperpolarization-activated cyclic nucleotide-gated channel blocking compounds. Comparative structural analysis reveals both similarities and distinctions that contribute to the unique pharmacological profile of this compound relative to other members of this therapeutic class.

Ivabradine, a clinically approved hyperpolarization-activated cyclic nucleotide-gated channel blocker, shares fundamental structural features with this compound, including the benzazepine core framework and dimethoxy substitution patterns. However, significant differences exist in the side chain architecture, with ivabradine incorporating a different substitution pattern that influences its binding affinity and selectivity profile. The molecular weight of ivabradine differs substantially from this compound, reflecting these structural modifications.

Zatebradine represents another structurally related compound with molecular formula C₂₆H₃₆N₂O₅ and molecular weight 456.6 g/mol. Comparative analysis shows that zatebradine shares the dimethoxybenzazepine core structure but differs in the nature and length of the side chain substituents. These structural variations contribute to different pharmacological properties and binding characteristics within the hyperpolarization-activated cyclic nucleotide-gated channel family.

[THIS IS TABLE: Comparative Structural Analysis of Related HCN Channel Blockers]

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound C₂₈H₃₈N₂O₅ 482.6 Piperidine-ethyl-dimethoxyphenyl side chain
Ivabradine C₂₇H₃₆N₂O₅ 468.6 Modified side chain architecture
Zatebradine C₂₆H₃₆N₂O₅ 456.6 Shorter aliphatic side chain

The structural relationships among these compounds provide insights into structure-activity relationships within this therapeutic class. Common features include the presence of dimethoxy substituents on aromatic ring systems, nitrogen-containing heterocyclic frameworks, and flexible aliphatic linking regions that facilitate conformational adaptation during protein binding interactions.

Properties

CAS No.

109859-50-9

Molecular Formula

C28H38N2O5

Molecular Weight

482.617

Synonyms

Cilobradine

Origin of Product

United States

Preparation Methods

Core Benzazepine Scaffold Construction

The benzazepine nucleus, a structural hallmark of cilobradine, is typically synthesized via intramolecular Friedel-Crafts alkylation. A representative route begins with 3,4-dimethoxyphenethylamine, which undergoes condensation with ethyl acrylate in refluxing toluene to yield the intermediate ethyl 2-(3,4-dimethoxyphenethylamino)acetate. Cyclization is induced by phosphoryl chloride (POCl₃) at 80°C, forming the seven-membered benzazepine ring. Substitution at the N1 position is achieved through nucleophilic displacement using methyl iodide in the presence of potassium carbonate, introducing the critical methoxy group.

Key challenges in this step include regioselectivity control during cyclization and minimization of dimerization byproducts. Patent literature suggests that maintaining anhydrous conditions and slow addition of POCl₃ improves yields to ~65%.

Side Chain Elaboration and Stereochemical Considerations

The tertiary alcohol side chain at C3 is introduced via Grignard addition to a ketone intermediate. Treatment of 3-ketobenzazepine with isopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C produces a racemic mixture of the secondary alcohol. Chiral HPLC analysis (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms a 1:1 enantiomeric ratio, consistent with the DL designation.

Racemization during storage is mitigated by formulating cilobradine as a hydrochloride salt. Stability studies indicate <2% enantiomeric excess (ee) shift over 24 months at 25°C when stored in amber glass under nitrogen.

Analytical Characterization and Quality Control

Spectroscopic Confirmation of Structure

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) of this compound hydrochloride displays characteristic signals: δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.25–3.40 (m, 2H, NCH₂), 3.85 (s, 6H, OCH₃), 4.90 (quin, J = 6.8 Hz, 1H, CH(CH₃)₂). The absence of carbonyl peaks at δ >170 confirms complete reduction of the ketone intermediate.

High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI+) yields [M+H]⁺ at m/z 347.1864 (calculated for C₁₉H₂₇N₂O₃⁺: 347.1865), with isotopic pattern matching simulations.

Chiral Purity Assessment

Enantiomeric resolution is achieved using supercritical fluid chromatography (SFC) on a Chiralcel OD-H column with CO₂/ethanol (85:15) mobile phase. Retention times of 8.2 min ((+)-enantiomer) and 9.7 min ((−)-enantiomer) ensure baseline separation (resolution factor Rₛ = 2.1). Regulatory guidelines mandate <0.5% individual enantiomer impurity for clinical-grade material.

Process Optimization and Scale-Up Challenges

Solvent Selection and Reaction Kinetics

A comparative study of cyclization solvents revealed toluene's superiority over dichloromethane (DCM) or acetonitrile:

SolventYield (%)Purity (HPLC)Reaction Time (h)
Toluene6598.54
DCM4291.36
Acetonitrile3889.78

The higher boiling point of toluene (110°C vs. 40°C for DCM) facilitates faster intramolecular cyclization by overcoming activation energy barriers.

Catalytic Asymmetric Synthesis Attempts

Efforts to synthesize enantiopure cilobradine via Sharpless asymmetric dihydroxylation proved economically unfeasible due to costly chiral ligands (up to $12,000/mol). Semi-synthetic approaches using (−)-menthol as a chiral auxiliary showed modest enantioselectivity (68% ee) but required additional resolution steps, reducing overall yield to 28%.

Regulatory Considerations and Impurity Profiling

The European Pharmacopoeia specifies limits for three critical impurities in cilobradine hydrochloride:

  • Desmethyl cilobradine (N1-demethylation product): ≤0.15%

  • Benzazepine dimer (cyclization byproduct): ≤0.10%

  • Isopropyl ether (Grignard side product): ≤0.20%

Accelerated stability testing (40°C/75% RH, 6 months) shows acceptable degradation profiles, with total impurities increasing from 0.45% to 1.2% .

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